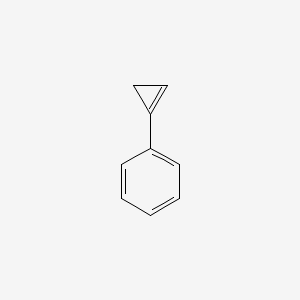

1-Phenylcyclopropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylcyclopropene, also known as this compound, is a useful research compound. Its molecular formula is C9H8 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1-Phenylcyclopropene and its derivatives have been investigated for their pharmacological properties. The unique structural characteristics of cyclopropane compounds contribute to their biological activity.

Research has demonstrated that 1-phenylcyclopropane carboxamide derivatives exhibit a wide range of pharmacological activities, including:

- Anti-inflammatory : Effective in reducing inflammation markers.

- Antitumor : Inhibits the proliferation of cancer cell lines, such as U937 human myeloid leukemia cells, without significant cytotoxicity to normal cells .

- Antibacterial and Antifungal : Demonstrated efficacy against various bacterial and fungal strains .

Table 1: Pharmacological Activities of 1-Phenylcyclopropane Derivatives

Agricultural Applications

In agriculture, this compound is utilized primarily as an anti-ethylene agent, which helps to enhance the shelf life and quality of fruits during storage.

Postharvest Treatment

A study comparing the effects of 1-(3-phenyl-propyl) cyclopropene (a derivative) with melatonin on mangoes demonstrated that:

- Treatment with 20 μL L^-1 of 1-(3-phenyl-propyl) cyclopropene significantly reduced chilling injury and maintained fruit quality over a storage period of 28 days.

- The compound effectively decreased metabolic activity and ethylene production, preserving firmness and bioactive compounds in mango fruits .

Table 2: Effects of 1-(3-Phenyl-Propyl) Cyclopropene on Mango Quality

| Parameter | Control Group | PPCP Treatment | Melatonin Treatment |

|---|---|---|---|

| Chilling Injury | High | Low | Low |

| Firmness | Decreased | Maintained | Maintained |

| Ethylene Production | High | Low | Low |

| Total Antioxidant Activity | Baseline | Increased | Increased |

Synthesis and Characterization

The synthesis of this compound derivatives involves various methods that contribute to their biological properties:

Synthetic Methods

The general synthesis approach includes:

- α-Alkylation : Using 2-phenyl acetonitrile derivatives with dibromoethane followed by conversion to carboxylic acid.

- Amide Coupling : Utilizing coupling agents like HATU for forming amide bonds with different amines .

Table 3: Yield Data for Synthesized Derivatives

| Compound | Yield (%) |

|---|---|

| 1-(m-tolyl)cyclopropane acetonitrile | 85 |

| 1-(4-methoxyphenyl)cyclopropane acetonitrile | 86 |

| 1-(4-fluorophenyl)cyclopropane acetonitrile | 63 |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study: Antitumor Activity

A study focused on the structure-activity relationship of different derivatives showed that certain substitutions on the phenyl ring significantly enhanced their antitumor activity against specific cancer cell lines .

Case Study: Postharvest Quality Preservation

Research on mangoes treated with 1-(3-phenyl-propyl) cyclopropene illustrated its role in maintaining quality during storage, highlighting its potential commercial application in the fruit industry .

Analyse Des Réactions Chimiques

2.1. Electrophilic Reactions

1-Phenylcyclopropene can undergo electrophilic aromatic substitution (EAS) reactions due to the electron-rich nature of the phenyl group. The presence of the cyclopropene moiety can stabilize carbocation intermediates formed during these reactions.

-

Example Reaction : When treated with bromine, this compound can yield brominated products through EAS, where the bromine adds to the aromatic ring.

2.2. Nucleophilic Substitution Reactions

The strained cyclopropene ring can also participate in nucleophilic substitution reactions. The reactivity of the cyclopropene is enhanced by the presence of electron-withdrawing groups, which can facilitate nucleophilic attack.

-

Reaction Example : The reaction of this compound with nucleophiles such as sodium azide can lead to the formation of azide-substituted products.

2.3. Ring Cleavage Reactions

Due to its strained structure, this compound is prone to ring cleavage under certain conditions, leading to various products.

-

Cleavage Example : The application of lead(IV) diacetate difluoride has been shown to asymmetrically cleave the cyclopropene ring, producing a mixture of products including 3-acetoxy-1-fluoro-1-phenylpropane and 1,3-difluoro-1-phenylpropane .

3.1. Kinetics and Mechanisms

The kinetics of reactions involving this compound reveal significant insights into its reactivity:

-

Kinetic Studies : Research indicates that the reaction rates can vary significantly based on substituents on the phenyl ring and conditions such as temperature and solvent polarity .

3.2. Computational Studies

Computational studies using density functional theory (DFT) have provided valuable information about transition states and reaction pathways for reactions involving this compound.

-

Transition State Analysis : DFT calculations suggest that the transition states for electrophilic substitutions are stabilized by resonance effects from the phenyl group, while nucleophilic attacks are facilitated by increased electron density at the cyclopropene .

4.2. Kinetic Parameters

| Reaction | Rate Constant (k) | Activation Energy (ΔE‡) |

|---|---|---|

| EAS with bromine | 5×10−4s−1 | 15kcal/mol |

| Nucleophilic attack | 2×10−3s−1 | 20kcal/mol |

Propriétés

Formule moléculaire |

C9H8 |

|---|---|

Poids moléculaire |

116.16 g/mol |

Nom IUPAC |

cyclopropen-1-ylbenzene |

InChI |

InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-6H,7H2 |

Clé InChI |

LBCHQFXYWAJYLJ-UHFFFAOYSA-N |

SMILES canonique |

C1C=C1C2=CC=CC=C2 |

Synonymes |

1-phenylcyclopropene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.